molecular formula C25H22Cl2N2O B11973804 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303059-79-2

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11973804
CAS No.: 303059-79-2
M. Wt: 437.4 g/mol
InChI Key: CCOYJWMHPDOPRE-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] is a complex organic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of aromatic 1,5-enynes catalyzed by gold(I) to form 2-(naphthalen-2-yl)anilines, which are then further derivatized . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of CDK2, disrupting its function and thereby exerting its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

303059-79-2

Molecular Formula

C25H22Cl2N2O

Molecular Weight

437.4 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C25H22Cl2N2O/c26-19-13-20-23-15-22(18-9-8-16-6-2-3-7-17(16)12-18)28-29(23)25(10-4-1-5-11-25)30-24(20)21(27)14-19/h2-3,6-9,12-14,23H,1,4-5,10-11,15H2

InChI Key

CCOYJWMHPDOPRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl

Origin of Product

United States

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